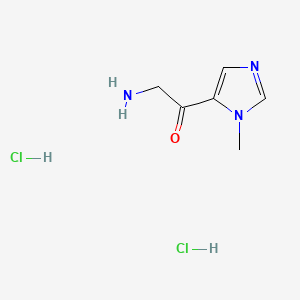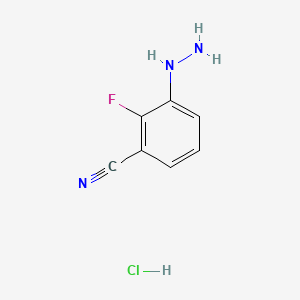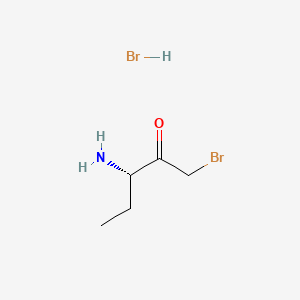
1lambda6,2,5,8-thiatriazecane-1,1,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda6,2,5,8-thiatriazecane-1,1,7-trione is a chemical compound with the molecular formula C6H13N3O3S and a molecular weight of 207.25 g/mol. This compound is characterized by its unique structure, which includes a thiatriazecane ring with three oxygen atoms and a sulfur atom. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1lambda6,2,5,8-thiatriazecane-1,1,7-trione involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the thiatriazecane ring. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1lambda6,2,5,8-thiatriazecane-1,1,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives, often involving the reduction of the sulfur atom.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1lambda6,2,5,8-thiatriazecane-1,1,7-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1lambda6,2,5,8-thiatriazecane-1,1,7-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1lambda6,2,5,8-thiatriazecane-1,1,7-trione can be compared with other similar compounds, such as:
This compound dihydrobromide: This compound has a similar structure but includes bromine atoms, which can alter its chemical properties and reactivity.
Other thiatriazecane derivatives: These compounds share the thiatriazecane ring but differ in the substituents attached to the ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of atoms and the resulting chemical properties, making it valuable for various research and industrial purposes.
Propiedades
IUPAC Name |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c10-6-5-7-1-2-9-13(11,12)4-3-8-6/h7,9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBRAWPAIHQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCNC(=O)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)
![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)



![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
